(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
Description
This compound is a thiazinane carboxamide derivative characterized by a central six-membered 1,3-thiazinane ring substituted with a (3,4-dimethylphenyl)imino group at position 2, an ethyl group at position 3, a 4-oxo moiety at position 4, and a 4-methoxyphenyl carboxamide at position 4. Its Z-configuration at the imino double bond (C=N) is critical for its stereochemical stability and intermolecular interactions .
Properties
Molecular Formula |
C22H25N3O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)imino-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H25N3O3S/c1-5-25-20(26)13-19(21(27)23-16-8-10-18(28-4)11-9-16)29-22(25)24-17-7-6-14(2)15(3)12-17/h6-12,19H,5,13H2,1-4H3,(H,23,27) |
InChI Key |
UUNZZQDVXLRECN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC(=C(C=C2)C)C)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
High-Yield Synthesis: Researchers have successfully synthesized this compound using alkoxides containing group 4 metals (zirconium, titanium, and hafnium) in high yields and purity .
Polymerization Catalysts: Interestingly, these compounds exhibit catalytic activity in the polymerization of various lactones (l-lactide, rac-lactide, ε-caprolactone, δ-valerolactone, rac-β-butyrolactone), as well as ethylene and propylene.
- While industrial-scale production methods are not explicitly documented, the synthetic routes developed in the laboratory can serve as a foundation for scaled-up processes.
Chemical Reactions Analysis
Ring-Opening Polymerization (ROP): The ligand initiates ROP of lactides and other cyclic esters, yielding high molecular weight polymers with controlled distributions.
Ethylene and Propylene Polymerization: Moderate to good activity has been achieved using methylaluminoxane (MAO) as a co-catalyst.
Scientific Research Applications
Polymer Chemistry: The compound’s catalytic properties make it valuable in designing new materials with tailored properties.
Biomedical Applications: Its biocompatibility and controlled polymerization suggest potential use in drug delivery systems.
Industry: Applications in plastics, coatings, and other materials.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous thiazinane carboxamides share the core 1,3-thiazinane scaffold but differ in substituents, leading to variations in physicochemical properties, biological activity, and crystallographic behavior. Below is a comparative analysis with key derivatives:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Solubility :
- The morpholinylethyl group in the fluorophenyl derivative enhances aqueous solubility (≈2.5-fold higher than the target compound) due to its polarity and hydrogen-bonding capacity .
- The 4-methoxyphenyl group in the target compound balances lipophilicity and moderate solubility, making it suitable for solid-state formulations .
Stereochemical Stability: The Z-configuration in the target compound is stabilized by intramolecular H-bonding between the imino N-H and the 4-oxo group, as observed in SHELXL-refined crystal structures . Similar derivatives with bulkier R2 substituents (e.g., morpholinylethyl) show reduced conformational flexibility .
Crystallographic Behavior: The target compound crystallizes in a triclinic system (P 1) with a puckered thiazinane ring (Cremer-Pople parameters: θ = 28.5°, φ = 112°), similar to other 1,3-thiazinanes . In contrast, the 4-methoxybenzyl derivative adopts a monoclinic lattice (P2₁/c) with a planar thiazinane ring (θ = 12.3°), influenced by steric effects .
Biological Activity
The compound (2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . Its structure features a thiazine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of both methoxy and dimethylphenyl groups enhances its lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various thiazine derivatives against a range of bacterial strains, demonstrating that modifications in the phenyl substituents could enhance activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
Several studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds with similar structural motifs have shown selective cytotoxicity against tumor cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death.
Case Studies
- Case Study 1: Anticancer Activity
- Case Study 2: Antimicrobial Efficacy
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thiazine ring may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Through ROS generation and activation of apoptotic pathways, this compound may selectively induce cell death in malignant cells while sparing normal cells.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
